molecular formula C16H16N4O2 B10814964 Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate

カタログ番号: B10814964
分子量: 296.32 g/mol
InChIキー: UTRZLPJCDLJLJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative characterized by a fused bicyclic core structure. Key features include:

  • Substituents: Methyl groups at positions 1 and 3, a pyridin-4-yl group at position 6, and an ethyl ester at position 2.

特性

分子式

C16H16N4O2

分子量

296.32 g/mol

IUPAC名

ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H16N4O2/c1-4-22-16(21)12-9-13(11-5-7-17-8-6-11)18-15-14(12)10(2)19-20(15)3/h5-9H,4H2,1-3H3

InChIキー

UTRZLPJCDLJLJQ-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=CC(=NC2=C1C(=NN2C)C)C3=CC=NC=C3

製品の起源

United States

生物活性

Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Key methods include:

  • Condensation Reactions : Utilizing 1H-pyrazole and various pyridine derivatives to form the pyrazolo[3,4-b]pyridine scaffold.
  • Functionalization : Subsequent steps often involve introducing ethyl and dimethyl groups to achieve the desired structure.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer activity. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate has shown promising results as a selective inhibitor of CDK2 and CDK9. Studies report IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating its potential in cancer therapy by disrupting cell cycle progression .
CompoundTargetIC50 (µM)
Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylateCDK20.36
Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylateCDK91.8

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression:

  • Heat Shock Protein 90 (HSP90) : Similar derivatives have been identified as selective inhibitors of HSP90α and HSP90β. These proteins are crucial for the stability of many oncogenic proteins, making them attractive targets for cancer therapy. In vitro studies have shown that these inhibitors can lead to apoptosis in cancer cells without significant toxicity to normal cells .

Clinical Implications

A case study evaluating a derivative of this compound demonstrated its efficacy in reducing tumor size in xenograft models. The study highlighted:

  • Oral Administration : The compound exhibited good bioavailability and significant antitumor effects in vivo.
  • Safety Profile : Minimal side effects were observed, indicating a favorable therapeutic index compared to traditional chemotherapeutics.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key structural differences and synthetic yields between the target compound and analogs from the evidence:

Compound Name Substituents (Positions) Yield (%) Key NMR Data (δ, ppm) Reference
Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate 1-Me, 3-Me, 6-(pyridin-4-yl) N/A Not provided in evidence N/A
Ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(pyridin-4-ylmethyl), 6-morpholino 79 1.48 (t, 3H), 3.68–3.83 (m, 8H, morpholine), 5.56 (s, 2H), 8.52 (d, 2H, pyridine)
Ethyl 1-tert-butyl-6-cyclopropyl-3-isopropyl-pyrazolo[3,4-b]pyridine-4-carboxylate 1-tert-butyl, 3-isopropyl, 6-cyclopropyl 84 1.69 (s, 9H, tert-butyl), 1.24 (d, 6H, isopropyl), 1.03 (tt, 4H, cyclopropyl)
Ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(2-fluorophenyl), 3-cyclopropyl, 6-ethyl N/A Discontinued product; no data provided
Key Observations:
  • The tert-butyl group in may enhance metabolic stability.
  • Position 6 Diversity: The pyridin-4-yl group in the target compound contrasts with morpholino (electron-rich) and cyclopropyl/ethyl (hydrophobic) groups in analogs. These substitutions influence solubility and electronic properties.
  • Synthetic Efficiency: The tert-butyl analog achieved a higher yield (84%) compared to the morpholino derivative (79%), suggesting steric bulk may improve reaction efficiency in certain cases.

Physicochemical Properties

  • Lipophilicity : The tert-butyl and cyclopropyl groups in increase logP compared to the target compound’s methyl and pyridinyl groups, impacting bioavailability.
  • Solubility: The morpholino group in introduces polarity, improving aqueous solubility relative to the pyridin-4-yl group, which may form π-π stacking interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。